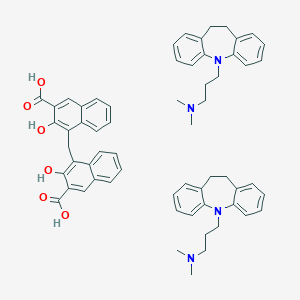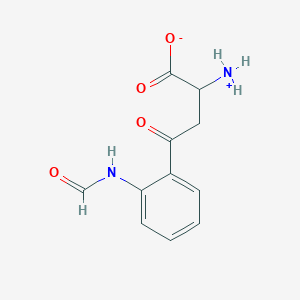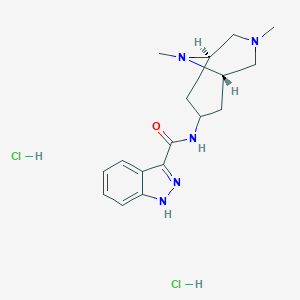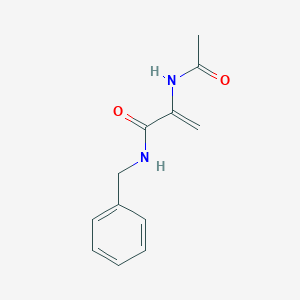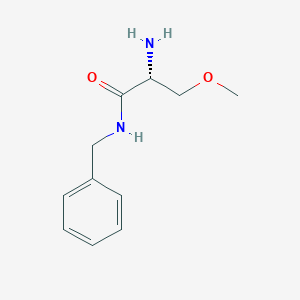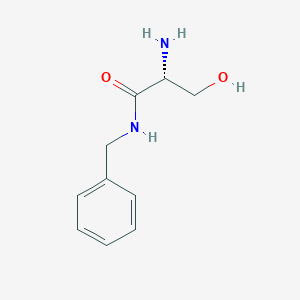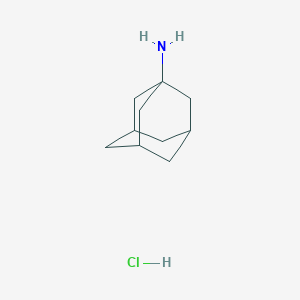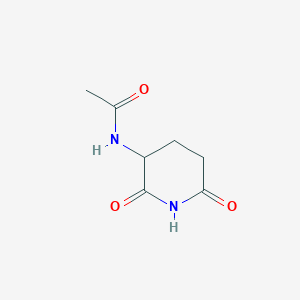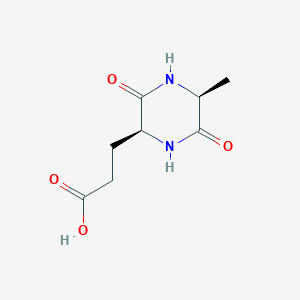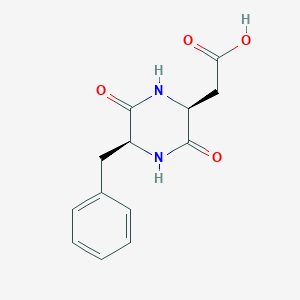
环(天冬酰基-苯丙氨酰)
描述
Cyclo(aspartyl-phenylalanyl) is a diketopiperazine compound, which is a cyclic dipeptide formed from the amino acids aspartic acid and phenylalanine. Diketopiperazines are known for their stability and ability to form hydrogen bonds, making them interesting for various scientific applications .
科学研究应用
Cyclo(aspartyl-phenylalanyl) has a wide range of scientific research applications, including:
作用机制
Target of Action
Cyclo(aspartyl-phenylalanyl), also known as Cyclo(-Asp-Phe), primarily targets proteins and enzymes involved in cellular signaling and metabolic pathways. These targets often include receptors and enzymes that play crucial roles in regulating cellular functions and maintaining homeostasis .
Mode of Action
Cyclo(-Asp-Phe) interacts with its targets through hydrogen bonding and hydrophobic interactions . This interaction can lead to conformational changes in the target proteins, altering their activity. For example, binding to an enzyme might inhibit its catalytic activity, thereby modulating the biochemical pathways in which the enzyme is involved .
Biochemical Pathways
The compound affects several biochemical pathways, particularly those related to signal transduction and metabolic regulation . By modulating enzyme activity, Cyclo(-Asp-Phe) can influence pathways such as the MAPK/ERK pathway , which is critical for cell growth and differentiation, and the PI3K/Akt pathway , which is involved in cell survival and metabolism .
Result of Action
At the molecular level, Cyclo(-Asp-Phe) can lead to inhibition or activation of specific enzymes and receptors, resulting in altered cellular functions. At the cellular level, this can manifest as changes in cell proliferation, apoptosis, and metabolic activity . These effects are crucial for therapeutic applications, such as in the treatment of metabolic disorders or cancer .
Action Environment
The efficacy and stability of Cyclo(-Asp-Phe) are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might decrease in highly acidic or basic environments, while its efficacy could be enhanced or diminished by interactions with other proteins or small molecules in the cellular milieu .
生化分析
Biochemical Properties
Cyclo(aspartyl-phenylalanyl) has been shown to interact with various biomolecules in the process of self-assembly . The self-assembly properties of Cyclo(aspartyl-phenylalanyl) were studied via the solvent displacement method, and it was found that it self-assembled into particles with various morphologies in different solvent systems . This suggests that Cyclo(aspartyl-phenylalanyl) can interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and behavior .
Cellular Effects
Its ability to self-assemble into various structures suggests that it could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Cyclo(aspartyl-phenylalanyl) is largely related to its self-assembly properties . It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression . The exact molecular mechanism of Cyclo(aspartyl-phenylalanyl) remains to be fully elucidated.
Temporal Effects in Laboratory Settings
Its self-assembly properties suggest that it could potentially have long-term effects on cellular function
Metabolic Pathways
Given its structure and properties, it is likely that it interacts with various enzymes or cofactors
Transport and Distribution
Its ability to self-assemble into various structures suggests that it could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Its self-assembly properties suggest that it could potentially be directed to specific compartments or organelles within the cell
准备方法
Synthetic Routes and Reaction Conditions
Cyclo(aspartyl-phenylalanyl) can be synthesized through the cyclization of aspartame, which is a dipeptide composed of aspartic acid and phenylalanine. The cyclization process involves the formation of a six-membered ring through the condensation of the amino and carboxyl groups of the dipeptide . The reaction typically requires acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of cyclo(aspartyl-phenylalanyl) can be achieved through the polycondensation of aspartame-based diketopiperazine monomers. This method involves the use of various amino acids, dicarboxylic acids, and diamines to produce high molecular weight homo-polyamides .
化学反应分析
Types of Reactions
Cyclo(aspartyl-phenylalanyl) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can convert the diketopiperazine ring into more reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups on the diketopiperazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various diketopiperazine derivatives with different functional groups, which can have unique properties and applications .
相似化合物的比较
Similar Compounds
Cyclo(aspartyl-aspartyl): Another diketopiperazine compound formed from two aspartic acid molecules.
Cyclo(glutamyl-glutamyl): A diketopiperazine formed from two glutamic acid molecules.
Uniqueness
Cyclo(aspartyl-phenylalanyl) is unique due to its combination of aspartic acid and phenylalanine, which imparts distinct properties such as enhanced stability and the ability to form diverse morphologies through self-assembly . This makes it particularly useful in applications requiring high-performance materials and stable therapeutic agents .
属性
IUPAC Name |
2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHJXYUDIBQDDX-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200600 | |
| Record name | Cyclo(aspartyl-phenylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5262-10-2 | |
| Record name | (2S,5S)-3,6-Dioxo-5-(phenylmethyl)-2-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5262-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(aspartyl-phenylalanyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005262102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(aspartyl-phenylalanyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DIOXO-5-(PHENYLMETHYL)-2-PIPERAZINEACETIC ACID, (2S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM82VP15YJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





